[(Hex-5-en-3-yl)oxy](trimethyl)silane
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Overview
Description
(Hex-5-en-3-yl)oxysilane is an organosilicon compound characterized by the presence of a hex-5-en-3-yl group bonded to a trimethylsiloxy group. This compound is notable for its applications in organic synthesis and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-5-en-3-yl)oxysilane typically involves the reaction of hex-5-en-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Hex-5-en-3-ol+Trimethylsilyl chloride→(Hex-5-en-3-yl)oxysilane+HCl
Industrial Production Methods
On an industrial scale, the production of (Hex-5-en-3-yl)oxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the optimal performance of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Hex-5-en-3-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(Hex-5-en-3-yl)oxysilane has diverse applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of (Hex-5-en-3-yl)oxysilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. This selective protection allows for targeted modifications and reactions, enhancing the efficiency and specificity of synthetic processes.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacks the hex-5-en-3-yl moiety.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
β-Sitosterol trimethylsilyl ether: Contains a trimethylsilyl group bonded to a sterol structure.
Uniqueness
(Hex-5-en-3-yl)oxysilane is unique due to the presence of the hex-5-en-3-yl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific applications in organic synthesis and material science that are not achievable with other similar compounds.
Properties
CAS No. |
61077-58-5 |
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Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
hex-5-en-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H20OSi/c1-6-8-9(7-2)10-11(3,4)5/h6,9H,1,7-8H2,2-5H3 |
InChI Key |
GLCBUZJWKUMIIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C)O[Si](C)(C)C |
Origin of Product |
United States |
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